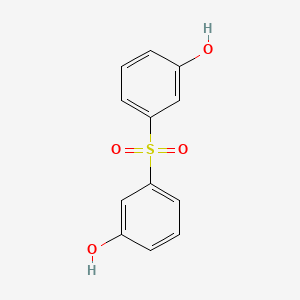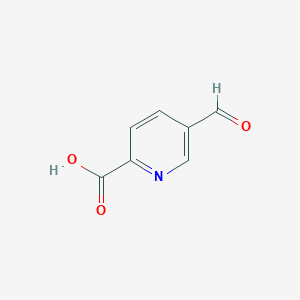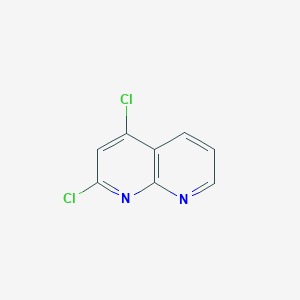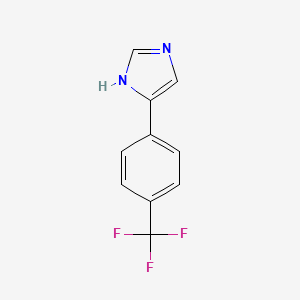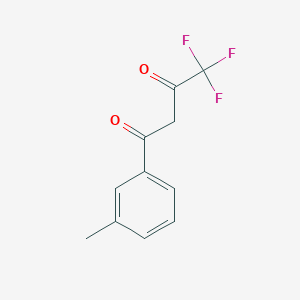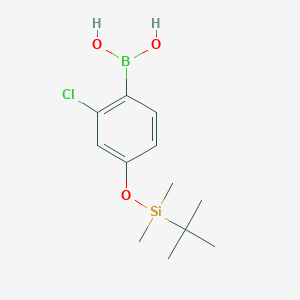
(4-((tert-Butyldimethylsilyl)oxy)-2-chlorophenyl)boronic acid
Overview
Description
“(4-((tert-Butyldimethylsilyl)oxy)-2-chlorophenyl)boronic acid” is a chemical compound with the CAS Number 412343-21-6 . It has a molecular weight of 286.63500 and a molecular formula of C12H20BClO3Si .
Molecular Structure Analysis
The molecular structure of this compound includes a boronic acid group, a chlorophenyl group, and a tert-butyldimethylsilyl group attached to an oxygen atom . The exact structure can be determined using techniques such as X-ray crystallography or NMR spectroscopy.Physical And Chemical Properties Analysis
This compound has a density of 1.1g/cm3 and a boiling point of 351.6ºC at 760 mmHg . The melting point is not available . It also has a flash point of 166.5ºC .Scientific Research Applications
Boronic Acids in Catalysis
Boronic acids are pivotal in organic synthesis, particularly in catalysis. Their unique ability to form reversible covalent bonds with diols and other functional groups has been exploited in various catalytic processes. For example, boronic acids facilitate electrophilic and nucleophilic activation in organic reactions, enabling transformations such as amide formation from carboxylic acids and amines, cycloadditions, and conjugate additions with unsaturated carboxylic acids (Hall, 2019). This demonstrates the utility of boronic acids in enhancing reaction conditions and atom economy.
Boronic Acids in Sensing Applications
Boronic acids have been extensively used in sensing applications due to their ability to bind with sugars and other biologically relevant molecules. The interaction with diols, in particular, allows for the development of sensors and assays for the detection of saccharides, which is crucial in diabetes research and glycomics (Lacina, Skládal, & James, 2014). This highlights the role of boronic acids in biomedical research and diagnostic development.
Boronic Acids in Material Science
In material science, boronic acids contribute to the creation of dynamic covalent materials, such as hydrogels, which have applications in drug delivery systems, tissue engineering, and responsive materials. The reversible bonding mechanism of boronic acids with polyols or diols facilitates the development of materials that can respond to environmental stimuli, such as pH changes or the presence of specific metabolites (Brooks, Deng, & Sumerlin, 2018).
Boronic Acids in Pharmaceutical Research
Furthermore, boronic acid compounds have shown potential as enzyme inhibitors, therapeutic agents, and in boron neutron capture therapy for cancer treatment. Their structural versatility and reactivity make them suitable for the development of pharmaceutical agents targeting various diseases and conditions (Yang, Gao, & Wang, 2003).
properties
IUPAC Name |
[4-[tert-butyl(dimethyl)silyl]oxy-2-chlorophenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20BClO3Si/c1-12(2,3)18(4,5)17-9-6-7-10(13(15)16)11(14)8-9/h6-8,15-16H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPSMCFBSUNQTHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)O[Si](C)(C)C(C)(C)C)Cl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20BClO3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00610820 | |
| Record name | (4-{[tert-Butyl(dimethyl)silyl]oxy}-2-chlorophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00610820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-((tert-Butyldimethylsilyl)oxy)-2-chlorophenyl)boronic acid | |
CAS RN |
412343-21-6 | |
| Record name | (4-{[tert-Butyl(dimethyl)silyl]oxy}-2-chlorophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00610820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



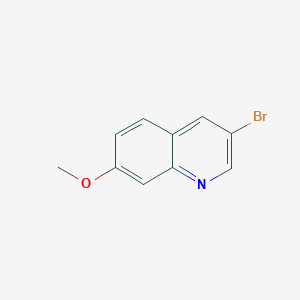
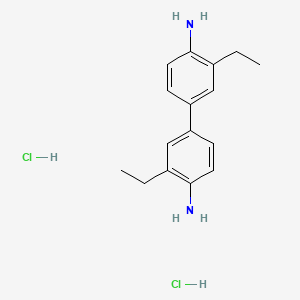
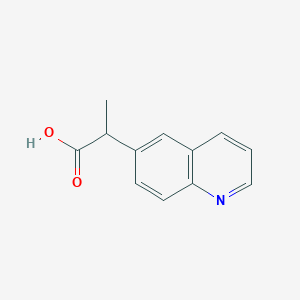
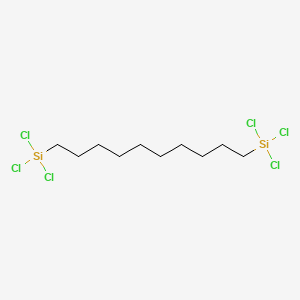
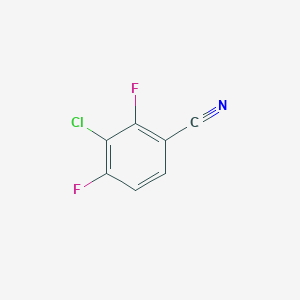
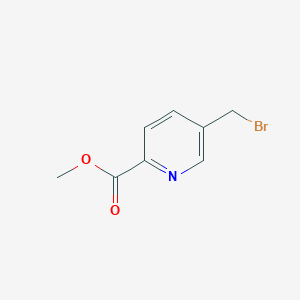
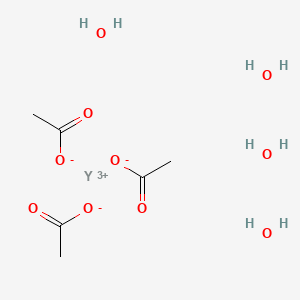
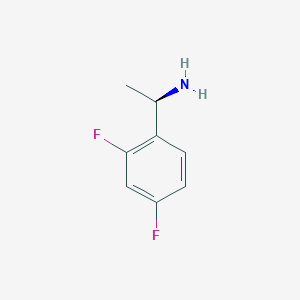
![3-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1592245.png)
